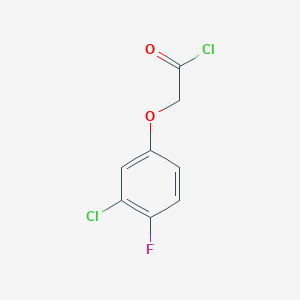

(3-Chloro-4-fluorophenoxy)acetyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenoxy)acetyl chloride typically involves the reaction of (3-Chloro-4-fluorophenoxy)acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

(3-Chloro-4-fluorophenoxy)acetic acid+SOCl2→(3-Chloro-4-fluorophenoxy)acetyl chloride+SO2+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Chloro-4-fluorophenoxy)acetyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form (3-Chloro-4-fluorophenoxy)acetic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

(3-Chloro-4-fluorophenoxy)acetic acid: Formed from hydrolysis.

Applications De Recherche Scientifique

(3-Chloro-4-fluorophenoxy)acetyl chloride is used extensively in scientific research, particularly in the following areas:

Chemistry: As a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In the modification of biomolecules for proteomics research.

Medicine: As an intermediate in the synthesis of potential therapeutic agents.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (3-Chloro-4-fluorophenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of various derivatives and in the modification of biomolecules for research purposes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Chloro-4-fluorophenoxy)acetic acid

- (3-Chloro-4-fluorophenoxy)ethylamine

- (3-Chloro-4-fluorophenoxy)ethanol

Uniqueness

(3-Chloro-4-fluorophenoxy)acetyl chloride is unique due to its high reactivity as an acylating agent, making it valuable in the synthesis of a wide range of derivatives. Its ability to form stable covalent bonds with nucleophiles distinguishes it from other similar compounds.

Activité Biologique

(3-Chloro-4-fluorophenoxy)acetyl chloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both chlorine and fluorine atoms on the phenoxy ring, contributes to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H5ClFO2. The compound features an acyl chloride functional group, which enhances its reactivity towards nucleophiles, making it useful in synthetic organic chemistry. The presence of halogen substituents can also influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on target biomolecules. This reactivity allows it to interact with various enzymes and receptors, potentially altering their function. For instance, studies have shown that similar compounds can inhibit tyrosinase activity, which is crucial in melanin synthesis and can be targeted for skin-related therapies .

Inhibition of Tyrosinase

Recent studies have investigated the inhibitory effects of compounds containing the 3-chloro-4-fluorophenyl moiety on tyrosinase enzymes derived from Agaricus bisporus. The presence of this fragment has been linked to enhanced inhibitory activity compared to other analogs. For instance, compounds with IC50 values ranging from 0.19 to 1.72 μM were identified as potent inhibitors, demonstrating the significance of the 3-chloro-4-fluorophenyl substitution in improving enzyme inhibition .

Table 1: IC50 Values of Compounds with 3-Chloro-4-fluorophenyl Moiety

| Compound | IC50 (μM) |

|---|---|

| Compound 1d | 0.19 ± 0.02 |

| Compound 2c | 1.73 ± 0.15 |

| Compound 4d | 2.96 ± 0.34 |

| Kojic Acid (Reference) | 17.76 ± 0.18 |

These results indicate that modifications to the chemical structure can significantly enhance biological activity.

Toxicological Considerations

Despite its potential therapeutic applications, it is essential to consider the toxicological profile of this compound. Compounds containing fluorine have been associated with various toxic effects due to their ability to interfere with metabolic pathways, such as those involved in the citric acid cycle . Understanding these toxicological implications is crucial for developing safe pharmaceutical applications.

Case Studies

- Inhibition Studies : A study focused on synthesizing new compounds incorporating the (3-chloro-4-fluorophenoxy) motif demonstrated improved inhibitory effects against tyrosinase compared to traditional inhibitors like kojic acid. This highlights the potential for developing novel skin-lightening agents based on this compound .

- Environmental Impact : Research has shown that organofluorine compounds, including those related to this compound, can accumulate in the environment, leading to concerns about their long-term ecological effects. Understanding these impacts is vital for regulatory considerations regarding their use in pharmaceuticals .

Propriétés

IUPAC Name |

2-(3-chloro-4-fluorophenoxy)acetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c9-6-3-5(1-2-7(6)11)13-4-8(10)12/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZHBLKETNAFKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586217 |

Source

|

| Record name | (3-Chloro-4-fluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826990-47-0 |

Source

|

| Record name | (3-Chloro-4-fluorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.